Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hcl

Catalog No.
S13644401
CAS No.
M.F
C9H11ClFNO3
M. Wt
235.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)ace...

Product Name

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hcl

IUPAC Name

methyl (2S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate;hydrochloride

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.64 g/mol

InChI

InChI=1S/C9H10FNO3.ClH/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12;/h2-4,8,12H,11H2,1H3;1H/t8-;/m0./s1

InChI Key

KZTDCUJSCXIPMX-QRPNPIFTSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)O)N.Cl

Isomeric SMILES

COC(=O)[C@H](C1=C(C=CC(=C1)F)O)N.Cl

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H11ClFNO3C_9H_{11}ClFNO_3 and a molar mass of approximately 235.64 g/mol. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on a phenyl ring, which contributes to its unique properties and potential biological activities. It is typically stored under inert conditions at room temperature to maintain its stability .

Due to its functional groups:

  • Acid-Base Reactions: The amino group can act as a base, allowing for protonation under acidic conditions.
  • Esterification: The carboxylic acid moiety can undergo esterification reactions, forming esters with alcohols.
  • Reduction: The nitro or carbonyl groups, if present, can be reduced to amines or alcohols.
  • Oxidation: The amino group may also undergo oxidation to form imines or other nitrogen-containing compounds .

The biological activity of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has been studied in various contexts:

  • Antitumor Activity: Preliminary studies suggest that this compound may exhibit antitumor properties, potentially due to its ability to interfere with cellular pathways involved in cancer cell proliferation.
  • Neuroprotective Effects: The presence of the hydroxyl group may enhance its neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
  • Pharmacological Potential: Its structural similarity to known pharmacological agents suggests it may interact with neurotransmitter systems, although specific mechanisms remain to be fully elucidated .

Several synthesis methods have been reported for Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride:

  • Direct Amination: Starting from 5-fluoro-2-hydroxyphenylacetate, amination can be performed using appropriate amine sources under controlled conditions.
  • Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination methods on the phenolic compound.
  • Hydrochloride Formation: The hydrochloride salt can be formed by reacting the base form of the compound with hydrochloric acid in an aqueous medium .

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in oncology and neurology.
  • Research Tool: It can serve as a biochemical probe in research settings to study enzyme interactions and metabolic pathways involving amino acids.
  • Chemical Intermediate: This compound may also be used as an intermediate in the synthesis of more complex organic molecules .

Studies exploring the interactions of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride with various biological targets are crucial for understanding its pharmacodynamics:

  • Receptor Binding: Investigations into how this compound binds to specific receptors can reveal its potential therapeutic effects and side effects.
  • Metabolic Pathways: Understanding how it is metabolized in vivo will help predict its efficacy and safety profile in clinical applications.
  • Synergistic Effects: Research into its interactions with other drugs could identify synergistic effects that enhance therapeutic outcomes .

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl (R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochlorideC9H11ClFNO3C_9H_{11}ClFNO_3Enantiomeric variation affecting biological activity
2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acidC9H10FNO3C_9H_{10}FNO_3Lacks methyl ester functionality
Methyl 4-hydroxyphenylacetateC9H10O3C_9H_{10}O3No fluorine substitution; simpler structure

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride stands out due to its specific fluorine substitution and hydroxyl group, which may enhance its biological activity compared to similar compounds .

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for this compound is methyl (2S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride, reflecting its esterified carboxylic acid group, fluoro- and hydroxyl-substituted phenyl ring, and stereochemical designation at the α-carbon. The hydrochloride salt form is denoted by the suffix "hydrochloride."

While the exact CAS Registry Number for the S-enantiomer is not explicitly listed in the provided sources, its R-enantiomer counterpart, methyl (R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride, is documented under CAS 2060610-78-6. This highlights the critical role of stereochemistry in chemical registry systems, as enantiomers often receive distinct identifiers despite sharing a molecular formula.

PropertyValueSource
Molecular FormulaC₉H₁₁ClFNO₃
Molecular Weight235.64 g/mol
Parent Compound (free base)C₉H₁₀FNO₃ (MW 217.19 g/mol)

Structural Relationship to Fluorotyrosine Derivatives

The compound shares structural motifs with fluorotyrosine derivatives, a class of molecules where fluorine substitution modulates biological activity and metabolic stability. For example, 2-fluoro-O-methyl-D-tyrosine (CAS 1269809-79-1) features a fluorine atom at the 2-position of the phenyl ring and a methoxy group at the 4-position, analogous to the hydroxyl group in the target compound.

Key structural comparisons include:

  • Fluorine Positioning: The 5-fluoro substitution on the phenyl ring in methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride parallels the 2-fluoro substitution in fluorotyrosine derivatives, influencing electronic effects and hydrogen-bonding potential.
  • Amino Acid Backbone: Unlike tyrosine derivatives, which retain a carboxylic acid group, this compound is esterified (methyl ester), altering its polarity and reactivity.

$$
\text{Structural comparison to fluorotyrosine: } \text{C}{10}\text{H}{12}\text{FNO}3 \text{ (fluorotyrosine)} \text{ vs. } \text{C}9\text{H}{11}\text{ClFNO}3 \text{ (target compound)}.
$$

Stereochemical Configuration Analysis (S-Enantiomer Specificity)

The S-enantiomer’s configuration is defined by the Cahn-Ingold-Prelog priority rules, with the amino group (-NH₂) as the highest-priority substituent at the chiral center. The spatial arrangement critically impacts molecular recognition in biological systems.

Key Stereochemical Features:

  • Enantiomeric Purity: The S-enantiomer’s synthesis typically involves asymmetric catalysis or resolution techniques to avoid racemization, as seen in related compounds like methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate hydrochloride (CAS TRC-M339063).
  • Configuration Stability: The hydrochloride salt form enhances stability, mitigating potential epimerization at the α-carbon under physiological conditions.

The R-enantiomer (CAS 2060610-78-6) serves as a stereochemical contrast, with its inverted configuration altering binding affinities in enzyme or receptor interactions.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

235.0411491 g/mol

Monoisotopic Mass

235.0411491 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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